molecular formula C9H14N2O3 B573220 (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid CAS No. 172140-60-2

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid

Cat. No.: B573220
CAS No.: 172140-60-2
M. Wt: 198.222
InChI Key: MDEYUQZRANNBGV-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid is a complex organic compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of an amino acid derivative with a ketone, followed by cyclization and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for probing the mechanisms of various biological processes .

Medicine

It can be used in the synthesis of drugs that target specific molecular pathways, offering potential treatments for various diseases .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid apart is its specific combination of functional groups and stereochemistry. This unique structure gives it distinct properties and makes it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

(6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEYUQZRANNBGV-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C(=O)N2C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CC[C@@H](C(=O)N2C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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